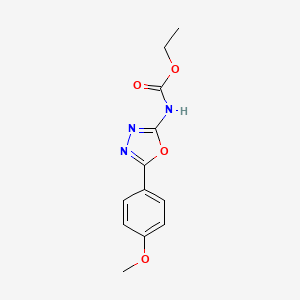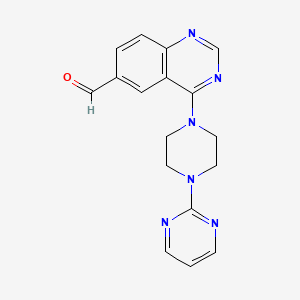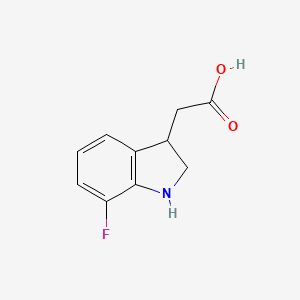
Benzenesulfonamide, 4-amino-N-(2-hydroxyethyl)-N-2-pyrimidinyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-N-(2-hydroxyethyl)-N-(pyrimidin-2-yl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The structure of this compound includes an amino group, a hydroxyethyl group, and a pyrimidinyl group attached to a benzenesulfonamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(2-hydroxyethyl)-N-(pyrimidin-2-yl)benzenesulfonamide typically involves the following steps:
Formation of the Benzenesulfonamide Core: This can be achieved by sulfonation of aniline derivatives.
Introduction of the Pyrimidinyl Group: This step involves the reaction of the benzenesulfonamide with a pyrimidine derivative under basic conditions.
Attachment of the Hydroxyethyl Group: The final step is the alkylation of the amino group with an appropriate hydroxyethylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-(2-hydroxyethyl)-N-(pyrimidin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
4-Amino-N-(2-hydroxyethyl)-N-(pyrimidin-2-yl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for designing antimicrobial agents.
Biological Studies: Investigated for its potential as an enzyme inhibitor.
Industrial Applications: Used in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-Amino-N-(2-hydroxyethyl)-N-(pyrimidin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid, a substrate for bacterial enzymes, thereby inhibiting their function and exerting antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
4-Amino-N-(2-hydroxyethyl)-N-(pyrimidin-2-yl)benzenesulfonamide vs. Sulfanilamide: Both compounds have a sulfonamide core, but the former has additional functional groups that enhance its activity.
4-Amino-N-(2-hydroxyethyl)-N-(pyrimidin-2-yl)benzenesulfonamide vs. Sulfadiazine: Sulfadiazine has a similar pyrimidinyl group but lacks the hydroxyethyl group.
Uniqueness
The presence of the hydroxyethyl group in 4-Amino-N-(2-hydroxyethyl)-N-(pyrimidin-2-yl)benzenesulfonamide provides additional sites for chemical modification, making it a versatile scaffold for drug design and other applications.
Properties
CAS No. |
169263-66-5 |
|---|---|
Molecular Formula |
C12H14N4O3S |
Molecular Weight |
294.33 g/mol |
IUPAC Name |
4-amino-N-(2-hydroxyethyl)-N-pyrimidin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C12H14N4O3S/c13-10-2-4-11(5-3-10)20(18,19)16(8-9-17)12-14-6-1-7-15-12/h1-7,17H,8-9,13H2 |
InChI Key |
NDKYRWMZAIRLKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)N(CCO)S(=O)(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(6-Chloro-4-(pentyloxy)pyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B12933771.png)
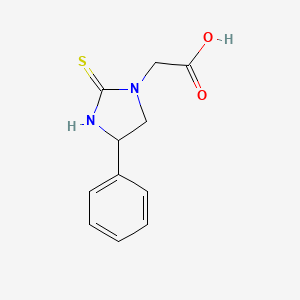
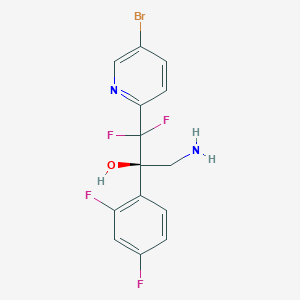
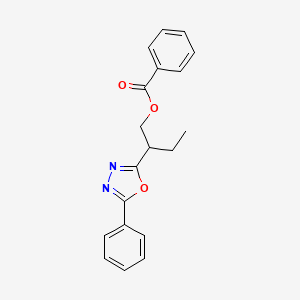
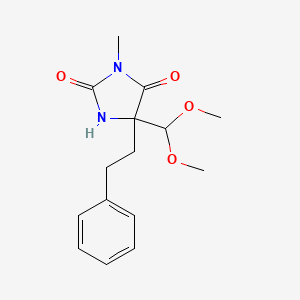
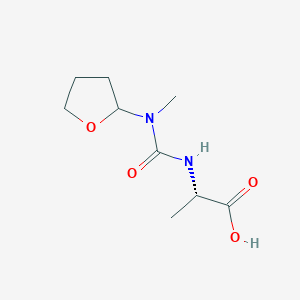

![4,8-Dibromoisobenzofuro[5,6-c][1,2,5]thiadiazole-5,7-dione](/img/structure/B12933815.png)
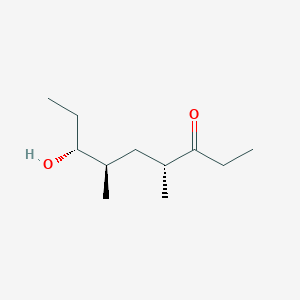

![2-Bromo-1-[2-(octylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12933840.png)
